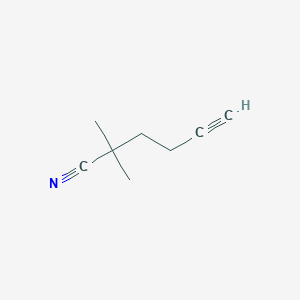
2,2-Dimethylhex-5-ynenitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylhex-5-ynenitrile consists of a nitrile group (-CN) attached to a carbon chain. The carbon chain contains a triple bond, characteristic of alkynes, and two methyl groups attached to the second carbon .Relevant Papers One relevant paper discusses the chemical kinetics of O2-addition to alkyl radicals, which are of central importance to next-generation combustion strategies . Another paper describes the synthesis and biological activity of substituted 2-[2-(Diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates . These papers might provide further insights into the properties and potential applications of 2,
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Annulation and Stereoselective Synthesis : 2,2-Dimethylhex-5-ynenitrile-related compounds have been used in annulation reactions. For instance, 3,3-Dimethyl-2-phenyl-3H-pyrrole reacted with 4-hydroxy-4-methylpent-2-ynenitrile to yield a compound with high stereoselectivity (Oparina et al., 2018).
Transformation in the Presence of Cyanide Ion : The transformation of 4-hydroxy-4-methylpent-2-ynenitrile in the presence of KCN leads to various compounds, demonstrating the reactivity of such nitriles in different conditions (Mal’kina et al., 2006).
Synthesis of Progesterone Receptor Modulators : Derivatives of this compound have been used in synthesizing new agents for female healthcare, indicating their potential in medicinal chemistry applications (Fensome et al., 2008).
Materials Science and Sensing Applications
- Design of Colorimetric Sensors : Derivatives of this compound have been designed as colorimetric sensors for volatile acids and organic amine gases. This demonstrates their utility in creating functional materials for sensing applications (Cao et al., 2020).
Combustion and Fuel Research
Combustion Chemistry Study : Research on 2,5-dimethylhexane, a related compound, provides insights into the combustion behavior of iso-paraffinic molecular structures, contributing to our understanding of alternative hydrocarbon fuels (Sarathy et al., 2014).
Low-Temperature Oxidation : Studies on 2,5-dimethylhexane have also investigated product formation in low-temperature autoignition chemistry, furthering the knowledge of the oxidation behavior of such compounds (Rotavera et al., 2014).
Eigenschaften
IUPAC Name |
2,2-dimethylhex-5-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-4-5-6-8(2,3)7-9/h1H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKEEIEBWKHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)


![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)





![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)